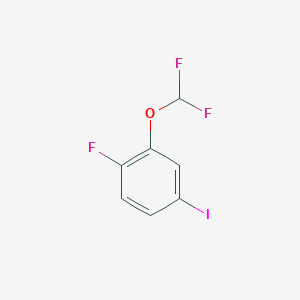

2-(Difluoromethoxy)-1-fluoro-4-iodobenzene

Description

The exact mass of the compound 2-(Difluoromethoxy)-1-fluoro-4-iodobenzene is 287.92590 g/mol and the complexity rating of the compound is 145. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Difluoromethoxy)-1-fluoro-4-iodobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Difluoromethoxy)-1-fluoro-4-iodobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(difluoromethoxy)-1-fluoro-4-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3IO/c8-5-2-1-4(11)3-6(5)12-7(9)10/h1-3,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGJFLDXSVVBUTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)OC(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structure and molecular weight of 2-(Difluoromethoxy)-1-fluoro-4-iodobenzene

The following technical guide details the structural characterization, synthesis, and application of 2-(Difluoromethoxy)-1-fluoro-4-iodobenzene (CAS 1261572-00-2).

Structural Characterization, Synthesis, and Drug Discovery Applications

Executive Summary

2-(Difluoromethoxy)-1-fluoro-4-iodobenzene (CAS 1261572-00-2 ) is a specialized halogenated aryl ether used as a high-value intermediate in medicinal chemistry. It features three distinct functional handles: a fluorine atom for metabolic blocking, a difluoromethoxy group (-OCHF₂) acting as a lipophilic hydrogen-bond donor bioisostere, and an iodine atom serving as a reactive site for cross-coupling reactions (Suzuki-Miyaura, Sonogashira). This guide provides a comprehensive analysis of its physicochemical properties, synthetic routes, and utility in lead optimization.

Part 1: Structural Characterization & Molecular Weight

Physicochemical Profile

The compound is defined by a 1,2,4-substitution pattern on the benzene ring. The iodine atom at the para position relative to the fluorine atom provides a clear axis of reactivity, while the ortho-difluoromethoxy group influences the steric and electronic environment of the ring.

| Property | Data | Note |

| IUPAC Name | 2-(Difluoromethoxy)-1-fluoro-4-iodobenzene | Preferred systematic name |

| CAS Number | 1261572-00-2 | Unique Identifier |

| Molecular Formula | C₇H₄F₃IO | |

| Molecular Weight | 288.01 g/mol | Calculated (C: 84.08, H: 4.03, F: 56.99, I: 126.90, O: 16.[1]00) |

| Exact Mass | 287.926 g/mol | Monoisotopic mass |

| Physical State | Liquid / Low-melting Solid | Predicted based on structural analogs (e.g., 2-fluoroanisoles) |

| LogP (Predicted) | ~3.5 | High lipophilicity due to -OCHF₂ and -I |

| H-Bond Donors | 1 (Weak) | The C-H in -OCHF₂ is a weak H-bond donor |

Structural Connectivity Diagram

The following diagram illustrates the specific connectivity, highlighting the para relationship between the Fluorine and Iodine atoms, which is critical for distinguishing this isomer from its regioisomers (e.g., 1-(difluoromethoxy)-2-fluoro-4-iodobenzene).

Figure 1: Connectivity map of 2-(Difluoromethoxy)-1-fluoro-4-iodobenzene showing the 1,2,4-substitution pattern.

Part 2: Synthesis & Production Protocols

Retrosynthetic Analysis

The most robust synthetic route involves the difluoromethylation of a phenol precursor . To achieve the target regiochemistry (F at 1, OCHF₂ at 2, I at 4), the starting material must be 2-Fluoro-5-iodophenol .

-

Numbering Logic: In 2-Fluoro-5-iodophenol, the OH is at position 1. The F is at 2, and I is at 5. Since 2 and 5 are para to each other, converting the OH to OCHF₂ yields the target structure (where F and I are para).

Experimental Protocol: Difluoromethylation

Reagents: 2-Fluoro-5-iodophenol, Sodium 2-chloro-2,2-difluoroacetate (SCDA), Potassium Carbonate (K₂CO₃), DMF.

Step-by-Step Methodology:

-

Preparation: Charge a reaction vessel with 2-Fluoro-5-iodophenol (1.0 eq) and K₂CO₃ (1.5 eq) in anhydrous DMF (N,N-Dimethylformamide).

-

Reagent Addition: Add Sodium 2-chloro-2,2-difluoroacetate (1.2 eq). This reagent serves as a solid source of difluorocarbene (:CF₂).

-

Reaction: Heat the mixture to 90–100°C for 4–6 hours. The SCDA decarboxylates to generate :CF₂, which inserts into the phenoxide O-H bond.

-

Mechanism: Phenol deprotonation

Phenoxide attack on :CF₂

-

-

Workup: Cool to room temperature. Dilute with water and extract with ethyl acetate. Wash the organic layer with brine to remove DMF.

-

Purification: Dry over MgSO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Figure 2: Synthetic workflow utilizing a difluorocarbene source for the conversion of the phenol precursor.

Part 3: Spectroscopic Identification

Researchers must validate the identity of the synthesized compound using NMR and MS. The following data is predicted based on electronic shielding principles and analogous structures.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 6.50 ppm (t, J ≈ 73 Hz, 1H): The characteristic triplet of the -OCHF₂ proton. The large coupling constant (JHF) is definitive for the difluoromethyl group.

-

δ 7.40–7.60 ppm (m, 3H): Aromatic protons. The proton ortho to the iodine and meta to the fluorine (H3) will appear as a doublet of doublets due to coupling with F and H5.

-

-

¹⁹F NMR (376 MHz, CDCl₃):

-

δ -82.0 ppm (d, J ≈ 73 Hz, 2F): The -OCHF₂ fluorine atoms.

-

δ -125.0 ppm (m, 1F): The aromatic fluorine atom.

-

Mass Spectrometry (GC-MS)

-

Molecular Ion (M⁺): 288 m/z.

-

Fragmentation Pattern:

-

[M-51]⁺: Loss of -CHF₂ group (237 m/z).

-

[M-127]⁺: Loss of Iodine (161 m/z).

-

Base Peak: Often the fluorinated phenyl cation after iodine loss.

-

Part 4: Applications in Drug Discovery

Bioisosterism & Lipophilicity

The difluoromethoxy group (-OCHF₂) is a "lipophilic hydrogen bond donor." Unlike a methoxy group (-OCH₃), the -OCHF₂ group can act as a weak hydrogen bond donor due to the acidity of the C-H bond induced by the two fluorine atoms.

-

LogP Modulation: Replacing -OCH₃ with -OCHF₂ typically increases LogP, improving membrane permeability.

-

Metabolic Stability: The C-F bonds block metabolic O-dealkylation (a common clearance pathway for methoxy groups).

Cross-Coupling Utility

The C-I bond at position 4 is highly reactive toward palladium-catalyzed cross-coupling, making this molecule an ideal "building block" for late-stage diversification.

-

Suzuki-Miyaura: Coupling with aryl boronic acids to form biaryls.

-

Sonogashira: Coupling with terminal alkynes.

-

Buchwald-Hartwig: Amination to form C-N bonds.

Figure 3: Strategic applications of the compound in medicinal chemistry workflows.

References

-

PubChem. Compound Summary: 1-(Difluoromethoxy)-4-iodobenzene and derivatives. National Library of Medicine. Available at: [Link]

-

Zafrani, Y. et al. (2019). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties.[2] Journal of Medicinal Chemistry. Available at: [Link]

-

Thomoson, C.S.[3] & Dolbier, W.R. (2013).[3] Use of fluoroform as a source of difluorocarbene in the synthesis of difluoromethoxyarenes.[3] Journal of Organic Chemistry.[3] Available at: [Link]

Sources

- 1. CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Use of fluoroform as a source of difluorocarbene in the synthesis of difluoromethoxy- and difluorothiomethoxyarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(Difluoromethoxy)-1-fluoro-4-iodobenzene safety data sheet (SDS)

An In-depth Technical Guide to the Safe Handling of 2-(Difluoromethoxy)-1-fluoro-4-iodobenzene

Section 1: Chemical Identity and Analogue-Based Hazard Assessment

2-(Difluoromethoxy)-1-fluoro-4-iodobenzene is a halogenated aromatic ether. Its structure incorporates a benzene ring substituted with an iodine atom, a fluorine atom, and a difluoromethoxy group. These functional groups dictate its reactivity and toxicological profile. Due to the absence of specific data, we will infer its properties from closely related analogues for which safety information is available.

Table 1: Physicochemical Properties of 2-(Difluoromethoxy)-1-fluoro-4-iodobenzene and its Structural Analogues

| Property | 2-(Difluoromethoxy)-1-fluoro-4-iodobenzene (Inferred) | 1-Fluoro-4-iodobenzene[1][2] | 1-(Difluoromethoxy)-4-iodobenzene[3] |

| CAS Number | 1241761-05-9 | 352-34-1 | 128140-82-9 |

| Molecular Formula | C₇H₄F₃IO | C₆H₄FI | C₇H₅F₂IO |

| Molecular Weight | 288.01 g/mol | 222.00 g/mol | 270.01 g/mol |

| Appearance | Likely a colorless to light yellow liquid | Colorless to light yellow liquid | Not specified |

| Boiling Point | Expected to be >180 °C | 182-184 °C | Not available |

| Melting Point | Not available | -20 °C | Not available |

| Density | Expected to be >1.9 g/cm³ | 1.925 g/cm³ at 25 °C | Not available |

| Flash Point | Likely combustible | 68 °C (closed cup) | Not available |

| Water Solubility | Expected to be low/insoluble | Insoluble in water | Not available |

The presence of the difluoromethoxy group, in addition to the fluoro and iodo substituents, is likely to increase the molecular weight and boiling point compared to 1-fluoro-4-iodobenzene. The compound is expected to be a combustible liquid with low water solubility.

Section 2: Inferred Hazard Identification

Based on the hazard profiles of its structural analogues, 2-(Difluoromethoxy)-1-fluoro-4-iodobenzene is anticipated to be a hazardous substance. The primary hazards are expected to be skin, eye, and respiratory tract irritation.[1][4][5]

Globally Harmonized System (GHS) Classification (Inferred)

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1][3][4][5]

-

Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[1][4][5]

-

Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory system (May cause respiratory irritation)[1][4][5]

-

Acute Toxicity, Oral: Potentially Category 4 (Harmful if swallowed)[4][6]

-

Acute Toxicity, Dermal: Potentially Category 4 (Harmful in contact with skin)[4]

-

Acute Toxicity, Inhalation: Potentially Category 4 (Harmful if inhaled)[4]

Signal Word: Warning[1][3][6][7]

Hazard Statements (Inferred):

Precautionary Statements (Inferred):

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[7][8][9][10]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][4][6][7][11]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][6][8][9][10]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4][5][6][7][11][12]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4][5][6][7][11][12]

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[6][7][11][12]

-

P501: Dispose of contents/container to an approved waste disposal plant.[5][6][7][8][11][12][13]

Caption: Inferred hazard relationships for 2-(Difluoromethoxy)-1-fluoro-4-iodobenzene.

Section 3: First-Aid Measures

Immediate medical attention is recommended in case of significant exposure.[8][13] Always show the safety data sheet of a structural analogue to the attending physician.[1]

Step-by-Step First-Aid Protocols:

-

Inhalation:

-

Skin Contact:

-

Eye Contact:

-

Ingestion:

Section 4: Safe Handling and Storage Protocols

Handling:

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4][10][15]

-

Personal Contact: Avoid all personal contact, including inhalation of vapors or mists and contact with skin and eyes.[1][4][5][15]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1][5][7][9][10][11] Take measures to prevent the buildup of electrostatic charge.[1][9]

-

Hygiene: Wash hands thoroughly after handling.[5][10][13] Do not eat, drink, or smoke in the work area.[5][6]

Storage:

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[1][5][6][7][9][10][11]

-

Incompatible Materials: Store away from strong oxidizing agents.[5][15]

-

Light Sensitivity: Some related iodo-compounds are light-sensitive; therefore, protection from light is recommended.[5][11][15]

Section 5: Exposure Controls and Personal Protective Equipment (PPE)

Engineering Controls:

-

A well-maintained chemical fume hood is essential to minimize inhalation exposure.

-

An eyewash station and safety shower must be readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE) Summary:

| Scenario | Required PPE |

| Routine Handling in a Fume Hood | Safety glasses with side shields, nitrile or neoprene gloves, lab coat. |

| Weighing/Transferring (outside a hood) | Safety goggles, appropriate respiratory protection (e.g., NIOSH-approved respirator with organic vapor cartridges), chemically resistant gloves, lab coat. |

| Potential for Splashing | Face shield in addition to safety goggles, chemically resistant gloves, and lab coat. |

| Emergency (Spill Cleanup) | Self-contained breathing apparatus (SCBA), full protective suit, heavy-duty chemically resistant gloves and boots.[4] |

Glove Selection: While specific breakthrough times are not available, gloves made of Viton® or nitrile rubber are generally recommended for handling halogenated aromatic compounds. Always inspect gloves for integrity before use.[9]

Caption: A typical safe handling workflow for 2-(Difluoromethoxy)-1-fluoro-4-iodobenzene.

Section 6: Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area.[1] Ensure adequate ventilation.[1] Avoid breathing vapors, mist, or gas.[1] Wear appropriate personal protective equipment.[1][15]

-

Environmental Precautions: Prevent the substance from entering drains or watercourses.[9][12][15]

-

Containment and Cleanup:

-

For small spills, contain and absorb the spill with non-combustible absorbent material, such as sand, earth, or vermiculite.[12][15]

-

Collect the absorbed material into a suitable, labeled container for disposal.[6][12]

-

For large spills, dike the area to prevent spreading and contact emergency services.

-

Section 7: Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][5][8][10][13]

-

Specific Hazards: This substance is a combustible liquid.[1][4][7] Containers may explode when heated.[5][8] Vapors may form explosive mixtures with air.[8][9]

-

Hazardous Combustion Products: Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, hydrogen iodide, and hydrogen fluoride.[5][9]

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][5][9]

Section 8: Toxicological and Ecological Information (Inferred)

-

Toxicological Information: No specific toxicological data is available for this compound. The chemical, physical, and toxicological properties have not been thoroughly investigated.[1][4][9] Based on its analogues, it is presumed to be an irritant to the skin, eyes, and respiratory system, and may be harmful if ingested, inhaled, or absorbed through the skin.[4] No components are listed as carcinogens by IARC, ACGIH, or NTP.[1][9]

-

Ecological Information: No specific ecological data is available.[1] Halogenated aromatic compounds can be persistent in the environment and may be toxic to aquatic life.[10][15] It is crucial to prevent its release into the environment.[15]

Section 9: Disposal Considerations

All waste materials must be handled as hazardous waste.[15] Dispose of the chemical and its container in accordance with all applicable local, state, and federal regulations.[5][6][7][8][11][12][13][15] Do not mix with other waste.[9] Uncleaned containers should be treated as the product itself.[9]

References

-

First Aid: Chemical Exposure. University of Rochester Medical Center. [Link]

-

SAFETY DATA SHEET - 4-Fluoroanisole. Thermo Fisher Scientific. [Link]

-

SAFETY DATA SHEET - 1-(Difluoromethoxy)-4-nitrobenzene. Thermo Fisher Scientific. [Link]

-

SAFETY DATA SHEET - 1-Fluoro-2-iodobenzene. Thermo Fisher Scientific. [Link]

-

1-(Difluoromethoxy)-4-iodobenzene. PubChem. [Link]

- Synthesis of difluoromethyl ethers and sulfides.

-

Recent Advances in the Synthetic Application of Difluorocarbene. Thieme Chemistry. [Link]

-

The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. [Link]

- Water phase synthesis process of difluoromethoxy nitrobenzene.

-

Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. [Link]

Sources

- 1. 1-Fluoro-4-iodobenzene - Safety Data Sheet [chemicalbook.com]

- 2. 4-フルオロヨードベンゼン、99 FC6H4I [sigmaaldrich.com]

- 3. 1-(Difluoromethoxy)-4-iodobenzene | C7H5F2IO | CID 2737008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pfaltzandbauer.com [pfaltzandbauer.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. echemi.com [echemi.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. fishersci.com [fishersci.com]

- 14. uclahealthib.staywellsolutionsonline.com [uclahealthib.staywellsolutionsonline.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

Solubility Profile of 2-(Difluoromethoxy)-1-fluoro-4-iodobenzene: A Theoretical and Practical Guide for Researchers

An In-Depth Technical Guide for Development Professionals

Abstract: 2-(Difluoromethoxy)-1-fluoro-4-iodobenzene is a halogenated aromatic compound with potential applications as a key building block in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive analysis of the compound's predicted solubility based on its molecular structure and the principles of intermolecular forces. Furthermore, it outlines a robust, field-proven experimental protocol for the quantitative determination of its solubility using the equilibrium shake-flask method coupled with High-Performance Liquid Chromatography (HPLC). This document is intended to equip researchers, chemists, and drug development professionals with the theoretical foundation and practical methodology required to effectively work with this compound.

Introduction: The Critical Role of Solubility in Chemical Development

In the realm of drug discovery and chemical synthesis, solubility is a fundamental physicochemical property that dictates the viability of a compound for further development.[1] Poor solubility can lead to significant challenges in reaction kinetics, purification, formulation of drug products, and ultimately, bioavailability.[2]

2-(Difluoromethoxy)-1-fluoro-4-iodobenzene possesses a unique combination of functional groups: a heavy iodine atom, a polar difluoromethoxy group, and an additional fluorine substituent on a benzene ring. This structural complexity makes a theoretical and experimental assessment of its solubility profile not just beneficial, but essential for any research and development campaign. This guide provides a dual approach: first, a predictive analysis based on chemical principles, and second, a detailed methodology for empirical verification.

Theoretical Assessment: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3][4] This principle states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[3][4] An analysis of the functional groups of 2-(Difluoromethoxy)-1-fluoro-4-iodobenzene allows for an educated prediction of its behavior in different solvent classes.

Molecular Structure Analysis:

-

Iodobenzene Core: The large, electron-rich iodobenzene backbone is the dominant feature of the molecule. This portion is nonpolar and hydrophobic, suggesting a natural affinity for nonpolar solvents.[5][6]

-

Difluoromethoxy Group (-OCHF₂): The ether oxygen and the highly electronegative fluorine atoms introduce significant polarity through dipole-dipole interactions. While the fluorine atoms increase polarity, they can also enhance lipophilicity. This group can act as a hydrogen bond acceptor but not a donor.[3][7]

-

Fluoro Group (-F): The additional fluorine atom further increases the molecule's polarity and can also participate as a hydrogen bond acceptor.[3][7]

Overall, the molecule presents a hybrid character. It is a moderately polar compound with a significant nonpolar surface area and limited hydrogen bonding capability.[5][8]

Predicted Solubility Profile:

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be moderate. The nonpolar iodobenzene core will interact favorably with these solvents through van der Waals forces, but the polar functional groups may limit complete miscibility.[6]

-

Polar Aprotic Solvents (e.g., Tetrahydrofuran (THF), Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO)): High solubility is predicted in these solvents. Their ability to engage in dipole-dipole interactions, without the highly structured hydrogen-bonding network of protic solvents, makes them ideal for dissolving molecules with the mixed characteristics of the title compound.[9]

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): Low solubility is anticipated, particularly in water. The compound's inability to act as a hydrogen bond donor makes it difficult to disrupt the strong hydrogen-bonding networks of these solvents.[3][5][9]

Experimental Determination of Equilibrium Solubility

To move beyond prediction, quantitative experimental measurement is required. The equilibrium shake-flask method is a gold-standard technique for determining solubility, providing reliable and reproducible data when executed correctly.[10] The workflow involves saturating a solvent with the solute, allowing the system to reach equilibrium, separating the solid and liquid phases, and quantifying the solute concentration in the saturated liquid.

Caption: Experimental workflow for solubility determination.

Protocol: Equilibrium Shake-Flask Method

This protocol is a self-validating system designed for accuracy and reproducibility.

1. Materials and Reagents:

-

2-(Difluoromethoxy)-1-fluoro-4-iodobenzene (solid, >98% purity)

-

Glass vials (e.g., 4 mL) with screw caps

-

Volumetric flasks and pipettes

-

Analytical balance

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and 0.45 µm chemical-resistant syringe filters (e.g., PTFE)

-

HPLC system with UV detector

-

Solvents (HPLC grade or higher):

-

Nonpolar: Hexane, Toluene

-

Polar Aprotic: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO)

-

Polar Protic: Methanol (MeOH), Ethanol (EtOH)

-

2. Causality Behind Experimental Choices:

-

Why excess solid? Adding an excess of the solid ensures that the resulting solution is truly saturated, which is the definition of equilibrium solubility.[11]

-

Why 24-72 hours of agitation? Many compounds, especially crystalline solids, dissolve slowly. A prolonged agitation period at a controlled temperature is crucial to ensure the system has reached a true thermodynamic equilibrium.[12][13] Shorter times can lead to an underestimation of solubility.

-

Why centrifugation and filtration? It is critical to completely remove all undissolved solid particles from the liquid phase before analysis. Any suspended microparticles will be dissolved during dilution and lead to a significant overestimation of the solubility.

3. Step-by-Step Methodology:

-

Preparation of Saturated Solutions: a. To a series of labeled 4 mL glass vials, add approximately 20-30 mg of 2-(Difluoromethoxy)-1-fluoro-4-iodobenzene. The exact mass is not critical, only that a visible excess of solid remains at the end. b. Accurately add 2.0 mL of a selected solvent to each corresponding vial. c. Securely cap the vials.

-

Equilibration: a. Place the vials on an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). b. Agitate the vials at a moderate speed (e.g., 200 rpm) for at least 48 hours. Visually inspect to ensure solid material remains undissolved.

-

Phase Separation: a. After equilibration, remove the vials and let them stand for 30 minutes to allow larger particles to settle. b. Centrifuge the vials at a high speed (e.g., 5000 x g) for 15 minutes to pellet the remaining solid. c. Carefully draw the clear supernatant into a syringe. Avoid disturbing the solid pellet. d. Attach a 0.45 µm syringe filter to the syringe and dispense the saturated solution into a clean, labeled HPLC vial. This step removes any remaining microscopic particles.

-

Quantification (HPLC-UV): a. Method Validation: Develop an HPLC method (defining column, mobile phase, flow rate, and UV detection wavelength) that shows a sharp, well-resolved peak for the compound. b. Calibration Curve: Prepare a series of standard solutions of the compound in a suitable solvent (e.g., acetonitrile) at known concentrations (e.g., 1, 5, 10, 50, 100 µg/mL). Analyze these standards to generate a linear calibration curve of peak area versus concentration. c. Sample Analysis: Accurately dilute a small aliquot of the filtered saturated solution with the mobile phase to bring its concentration within the range of the calibration curve. d. Inject the diluted sample into the HPLC system and record the peak area.

-

Calculation and Reporting: a. Use the peak area of the diluted sample and the equation from the calibration curve to determine its concentration. b. Multiply this concentration by the dilution factor to calculate the original concentration in the saturated solution. c. Report the final solubility in mg/mL. Perform the entire experiment in triplicate for each solvent to ensure statistical validity.[12]

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. The following table presents a hypothetical but scientifically plausible set of results for illustrative purposes.

| Solvent | Solvent Class | Dielectric Constant (Approx.)[9][14] | Hypothetical Solubility at 25°C (mg/mL) |

| Hexane | Nonpolar | 1.9 | ~15 |

| Toluene | Nonpolar | 2.4 | ~45 |

| Dichloromethane | Polar Aprotic | 9.1 | >200 |

| Ethyl Acetate | Polar Aprotic | 6.0 | >200 |

| Acetone | Polar Aprotic | 21 | >250 |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | >250 |

| Acetonitrile (ACN) | Polar Aprotic | 37.5 | ~180 |

| Methanol (MeOH) | Polar Protic | 32.6 | ~25 |

| Ethanol (EtOH) | Polar Protic | 24.3 | ~35 |

| Water | Polar Protic | 78.5 | <0.1 |

Interpretation of Hypothetical Results:

The hypothetical data align well with our theoretical predictions. The compound demonstrates its highest solubility in polar aprotic solvents like Acetone and THF, where strong dipole-dipole interactions can occur. Its solubility is significantly lower in polar protic solvents like methanol and especially water, confirming the unfavorable energetics of disrupting their hydrogen-bonding networks. The moderate solubility in nonpolar solvents like toluene is consistent with the influence of the large, nonpolar iodobenzene ring.

Conclusion

The solubility of 2-(Difluoromethoxy)-1-fluoro-4-iodobenzene is governed by its hybrid molecular structure, featuring both polar functional groups and a large nonpolar core. It is predicted to be most soluble in polar aprotic organic solvents and least soluble in highly polar protic solvents like water. This guide provides the necessary theoretical framework for understanding its behavior and a detailed, robust experimental protocol for its precise quantification. Armed with this knowledge and methodology, researchers can confidently and efficiently incorporate this valuable building block into their synthetic and development workflows, mitigating risks associated with poor solubility and accelerating project timelines.

References

-

TutorChase. (n.d.). How do functional groups affect solubility in organic compounds? Retrieved from [Link]

-

Solubility of Things. (n.d.). Functional Groups: Definition and Importance. Retrieved from [Link]

- Vertex AI Search. (2022, October 13). Comparison of the polarity of organic solvents.

-

Vedantu. (2024, June 27). How do functional groups influence solubility class 11 chemistry CBSE. Retrieved from [Link]

- Vertex AI Search. (2024, May 6). Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development.

-

Teachy. (n.d.). Summary of Properties of Organic Compounds: Solubility of Organic Compounds | Active Summary. Retrieved from [Link]

- Vertex AI Search. (n.d.). Polarity of Solvents.

-

Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved from [Link]

-

ResearchGate. (2014, October 15). How do you distinguish the polarity of organic solvent? Retrieved from [Link]

-

University of Rochester. (n.d.). Solvents and Polarity. Retrieved from [Link]

-

SlideShare. (n.d.). BCS Guideline for solubility and Dissolution.pptx. Retrieved from [Link]

- Vertex AI Search. (2024, September 24). Solubility test for Organic Compounds.

-

World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

MDPI. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Retrieved from [Link]

-

European Medicines Agency (EMA). (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. Retrieved from [Link]

Sources

- 1. Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development - Reachem [reachemchemicals.com]

- 2. BCS Guideline for solubility and Dissolution.pptx [slideshare.net]

- 3. tutorchase.com [tutorchase.com]

- 4. chem.ws [chem.ws]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. How do functional groups influence solubility class 11 chemistry CBSE [vedantu.com]

- 7. uhplcslab.com [uhplcslab.com]

- 8. teachy.ai [teachy.ai]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries [mdpi.com]

- 11. lifechemicals.com [lifechemicals.com]

- 12. who.int [who.int]

- 13. ema.europa.eu [ema.europa.eu]

- 14. researchgate.net [researchgate.net]

In-Depth Technical Guide: 2-(Difluoromethoxy)-1-fluoro-4-iodobenzene

The following technical guide details the chemical profile, market intelligence, and synthesis of 2-(Difluoromethoxy)-1-fluoro-4-iodobenzene , a specialized fluorinated building block used in high-value medicinal chemistry programs.

Executive Summary

2-(Difluoromethoxy)-1-fluoro-4-iodobenzene (CAS: 1261572-00-2) is a strategic intermediate in drug discovery, primarily utilized to introduce the difluoromethoxy (–OCHF₂) motif into biaryl scaffolds via cross-coupling reactions (e.g., Suzuki-Miyaura). The –OCHF₂ group acts as a lipophilic hydrogen bond donor and a metabolic blocker, offering a bioisosteric alternative to methoxy (–OCH₃) groups with improved metabolic stability and membrane permeability. Due to its specific substitution pattern, this compound is often classified as a high-value, low-volume reagent with limited commercial availability.

Chemical Profile & Identification

| Parameter | Detail |

| IUPAC Name | 2-(Difluoromethoxy)-1-fluoro-4-iodobenzene |

| CAS Number | 1261572-00-2 |

| Molecular Formula | C₇H₄F₃IO |

| Molecular Weight | 288.01 g/mol |

| Key Substituents | Fluorine (C1), Difluoromethoxy (C2), Iodine (C4) |

| Physical State | Colorless to pale yellow liquid (predicted) |

| Solubility | Soluble in organic solvents (DCM, THF, DMSO); insoluble in water.[1] |

Structural Logic: The molecule features a 1,2,4-substitution pattern on the benzene ring. The iodine atom at position 4 serves as a reactive handle for palladium-catalyzed cross-couplings, while the fluorine (C1) and difluoromethoxy (C2) groups modulate the electronic and physicochemical properties of the final drug candidate.

Market Intelligence: Suppliers & Pricing

This compound is not a commodity chemical; it is a specialty building block. Prices are significantly higher than standard halo-benzenes due to the specialized difluoromethylation step required during manufacturing.

Commercial Availability Table

| Category | Product / CAS | Availability Status | Estimated Price (USD) |

| Target Compound | 2-(Difluoromethoxy)-1-fluoro-4-iodobenzene (CAS 1261572-00-2) | Scarce / Custom Synthesis | ~$1,500 / 1g |

| Primary Precursor | 2-Fluoro-5-iodophenol (CAS 186589-89-9) | Limited / Inquire | Inquire (High) |

| Alt. Precursor | 2-Fluoro-5-iodoaniline (CAS 2713-28-2 isomer check required*) | Available | ~$200 - $300 / 5g |

Note: Commercial sourcing often requires a lead time of 2-4 weeks. For gram-scale needs, in-house synthesis is often more cost-effective than direct purchase.

Technical Synthesis & Manufacturing

Given the high commercial cost, in-house preparation is the recommended route for research groups requiring >500 mg. The most robust protocol involves the O-difluoromethylation of the corresponding phenol using a difluorocarbene source.

Retrosynthetic Analysis

The target molecule is assembled by installing the difluoromethyl group onto the phenolic oxygen of 2-fluoro-5-iodophenol .

-

Starting Material: 2-Fluoro-5-iodophenol (CAS 186589-89-9).[2][3][4]

-

Reagent: Sodium chlorodifluoroacetate (ClCF₂CO₂Na) or Diethyl (bromodifluoromethyl)phosphonate.

-

Mechanism: Base-mediated generation of difluorocarbene (:CF₂) followed by O-H insertion.

Experimental Protocol (Self-Validating System)

Objective: Synthesis of 2-(Difluoromethoxy)-1-fluoro-4-iodobenzene.

Reagents:

-

2-Fluoro-5-iodophenol (1.0 equiv)

-

Sodium chlorodifluoroacetate (2.5 equiv) — Source of :CF₂

-

Potassium carbonate (K₂CO₃, 3.0 equiv) — Base

-

Dimethylformamide (DMF) or Dimethylacetamide (DMAc) — Solvent

-

Water (for workup)

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-fluoro-5-iodophenol (e.g., 1.0 g, 4.2 mmol) in anhydrous DMF (10 mL).

-

Deprotonation: Add K₂CO₃ (1.74 g, 12.6 mmol) to the solution. Stir at room temperature for 15 minutes to ensure phenol deprotonation.

-

Reagent Addition: Add sodium chlorodifluoroacetate (1.60 g, 10.5 mmol) in a single portion.

-

Reaction: Heat the mixture to 95–100 °C under an inert atmosphere (N₂ or Ar).

-

Critical Control Point: The reaction generates CO₂ gas. Ensure the system is vented properly (e.g., via a needle or bubbler). Vigorous stirring is essential.

-

-

Monitoring: Monitor by TLC (Hexanes/EtOAc 9:1) or LC-MS. The starting phenol (more polar) should disappear, replaced by the less polar difluoromethyl ether. Reaction time is typically 2–6 hours.

-

Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate or Diethyl Ether (3 x 30 mL).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude oil via silica gel flash chromatography (eluting with 100% Hexanes to 5% EtOAc/Hexanes).

Synthesis Workflow Diagram

Caption: Synthesis of the target via difluorocarbene insertion into 2-fluoro-5-iodophenol.

Medicinal Chemistry Utility

The difluoromethoxy (–OCHF₂) group is a powerful tool in lead optimization, often described as a "lipophilic hydrogen bond donor."

Property Modulation

Replacing a standard Methoxy (–OCH₃) group with –OCHF₂ results in specific changes:

| Property | Methoxy (–OCH₃) | Difluoromethoxy (–OCHF₂) | Impact on Drug Design |

| Lipophilicity (LogP) | Moderate | Higher (+0.3 to +0.6 ΔLogP) | Increases membrane permeability and CNS penetration. |

| H-Bonding | Acceptor only | Donor & Acceptor | The acidic C-H proton can act as a weak H-bond donor to protein targets. |

| Metabolic Stability | Low (O-demethylation) | High | Blocks CYP450 oxidative dealkylation; extends half-life (t1/2). |

| Conformation | Planar/Rotatable | Orthogonal preference | Can lock bioactive conformations due to anomeric effects. |

Strategic Application Logic

In a drug discovery campaign, if an aryl-methoxy analog shows good potency but poor metabolic stability (high clearance), the 2-(difluoromethoxy)-1-fluoro-4-iodobenzene building block allows the chemist to:

-

Retain the steric bulk of the methoxy group.

-

Block the metabolic soft spot (the methyl group).

-

Utilize the Iodine handle to attach the motif to the core scaffold via Suzuki coupling.

Caption: Decision logic for incorporating the difluoromethoxy motif in lead optimization.

Handling & Safety

-

Hazards: As a halogenated aromatic, treat as an irritant (Skin Irrit. 2, Eye Irrit. 2). The precursor (phenol) is corrosive/toxic.

-

Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen) to prevent discoloration (iodine liberation) or hydrolysis.

-

Waste: Dispose of as halogenated organic waste. Do not mix with strong oxidizers.

References

-

ChemicalBook . 2-(difluoromethoxy)-1-fluoro-4-iodobenzene Product Properties and Suppliers. Retrieved from .

-

BenchChem . The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Retrieved from .

-

Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. Retrieved from .

-

National Institutes of Health (NIH) . PubChem Compound Summary: 1,2-Difluoro-4-iodobenzene (Structural Analog). Retrieved from .

-

Fu, H., et al. (2017). Visible-Light Photoredox Catalysis for the Synthesis of Difluoromethyl Ethers. Retrieved from .

Sources

Technical Guide: Metabolic Stability of Difluoromethoxy-Substituted Benzene Derivatives

Executive Summary

The difluoromethoxy group (

This guide provides a technical deep-dive into the mechanisms conferring metabolic stability to difluoromethoxy arenes, supported by comparative physicochemical data, synthesis protocols, and experimental workflows for stability assessment.

Physicochemical Basis of Stability

To understand the metabolic resilience of the

The Fluorine Effect on Bond Strength

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry (

-

Bond Polarization: The high electronegativity of the two fluorine atoms withdraws electron density from the carbon atom, which in turn polarizes the remaining C-H bond.

-

Acidity & H-Bonding: This polarization renders the proton significantly more acidic than in a methoxy group. Consequently, the

group acts as a weak hydrogen bond donor (HBD), a property absent in -

Lipophilicity (

): The group increases lipophilicity relative to

Comparative Physicochemical Data

The following table highlights the distinct nature of the difluoromethoxy group compared to its analogs.

| Property | Methoxy ( | Difluoromethoxy ( | Trifluoromethoxy ( |

| Hammett Constant ( | -0.27 (Donor) | 0.18 (Weak Acceptor) | 0.35 (Acceptor) |

| Hansch Lipophilicity ( | -0.02 | 0.42 | 1.04 |

| H-Bond Acidity (Abraham | 0.00 | ~0.10 | 0.00 |

| Metabolic Liability | High ( | Low | Very Low |

Key Insight: The Abraham

value of ~0.10 confirms thegroup's ability to act as a lipophilic hydrogen bond donor, potentially interacting with protein backbone carbonyls or water networks in the binding pocket [1].

Mechanism of Metabolic Stability

The primary metabolic pathway for alkoxy-substituted benzenes is oxidative

The Blocked Pathway

In a standard anisole (methoxy-benzene), CYP450 initiates metabolism via Hydrogen Atom Transfer (HAT) from the

In difluoromethoxy derivatives, this pathway is arrested:

-

C-H Bond Deactivation: The electron-withdrawing fluorines strengthen the C-H bond and lower the energy of the SOMO (Singly Occupied Molecular Orbital) in the potential radical intermediate, making the initial H-abstraction kinetically unfavorable.

-

Oxidation Resistance: The electron-deficient carbon is resistant to the formation of the radical cation species often proposed as an alternative CYP mechanism.

Pathway Visualization

The following diagram illustrates the divergence in metabolic fate between methoxy and difluoromethoxy substrates.

Caption: Comparative metabolic fate. The electron-withdrawing fluorine atoms in Ar-OCF2H prevent the critical H-abstraction step required for O-dealkylation.

Experimental Protocols

Synthesis of Difluoromethoxy Arenes

While older methods utilized ozone-depleting chlorodifluoromethane (Freon-22), modern medicinal chemistry prefers safer, more sustainable reagents. The following protocol utilizes a non-ODS reagent strategy [2].

Reagent: Sodium chlorodifluoroacetate or Difluoromethyl triflate (if available). Substrate: Substituted Phenol.

Step-by-Step Protocol:

-

Preparation: Charge a reaction vessel with the phenol substrate (1.0 equiv) and dissolve in acetonitrile/water (1:1 v/v).

-

Base Addition: Add Potassium Hydroxide (KOH, 10-20 equiv). The large excess is necessary to generate the carbene in situ.

-

Reagent Addition: Add the difluoromethylating agent (e.g., Diethyl (bromodifluoromethyl)phosphonate or Sodium chlorodifluoroacetate) (2-3 equiv).

-

Reaction: Heat the mixture to 60-80°C. The reaction proceeds via the in situ generation of difluorocarbene (

), which inserts into the phenoxide O-H bond. -

Quench & Workup: Cool to room temperature. Dilute with water and extract with ethyl acetate. Wash organic layer with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (typically Hexanes/EtOAc).

In Vitro Metabolic Stability Assay (Microsomal Stability)

To quantify the stability advantage, a standard Human Liver Microsome (HLM) assay is required.

Objective: Determine Intrinsic Clearance (

Workflow Diagram:

Caption: Standard workflow for determining intrinsic clearance using Human Liver Microsomes (HLM).

Calculation Logic:

-

Plot

vs. Time. -

Determine the slope (

) of the linear regression.

Strategic Implementation in Drug Discovery

When should you deploy the

-

Blocking Metabolic Soft Spots: If your lead compound contains a methoxy group that is rapidly demethylated to a phenol (leading to rapid clearance or Phase II conjugation), substitution with

is a high-probability fix [3]. -

Bioisostere for Phenols: If a phenol is required for H-bonding but suffers from rapid glucuronidation,

can retain the H-bond donor capacity (albeit weaker) while blocking conjugation. -

Lipophilicity Tuning: When

pushes the

Case Study Reference: Pantoprazole

Pantoprazole (Protonix) utilizes a difluoromethoxy group on the benzimidazole core.[4] This substitution is critical not only for modulating the pKa of the pyridine nitrogen but also for preventing rapid oxidative metabolism at that position, contributing to its favorable pharmacokinetic profile compared to non-fluorinated analogs [4].

References

-

Zafrani, Y. et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.

-

Xing, L. et al. (2021). "Late-stage difluoromethylation: concepts, developments and perspective." Chemical Society Reviews.[1]

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

-

BenchChem. (2025).[5] "An In-depth Technical Guide to 4-(Difluoromethoxy)benzene-1,2-diamine: Synthesis, Properties, and Applications." BenchChem Technical Guides.

Sources

The Fluorinated Ether Divergence: A Technical Guide to Trifluoromethoxy vs. Difluoromethoxy Arenes

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorinated ethers—specifically trifluoromethoxy (

This guide provides a rigorous technical analysis of these two motifs. It moves beyond basic definitions to explore the "Orthogonal vs. Adaptive" conformational dichotomy and the "Lipophilic Hydrogen Bond Donor" capability that distinguishes

Part 1: Physicochemical Profiling

The choice between

Table 1: Comparative Physicochemical Constants[4]

| Parameter | Symbol | Trifluoromethoxy ( | Difluoromethoxy ( | Methoxy ( |

| Lipophilicity | +1.04 | +0.31 | -0.02 | |

| Hammett (Para) | +0.35 | +0.18 | -0.27 | |

| Hammett (Meta) | +0.38 | +0.31 | +0.12 | |

| Field/Inductive | 0.39 | 0.37 | 0.29 | |

| Resonance | -0.04 | -0.19 | -0.56 | |

| H-Bond Capability | -- | None (Acceptor only) | Donor (Weak) & Acceptor | Acceptor only |

Key Technical Insight:

-

Lipophilicity: The

group is a "super-lipophilic" spacer ( -

Electronic Nature: Both are electron-withdrawing groups (EWG) by induction (

). However,

Part 2: Structural Dynamics & The "Lipophilic Hydrogen Bond"

The Orthogonal Twist ( )

The

-

Causality: This twist is driven by the anomeric effect (interaction between the oxygen lone pair and the

orbital) and steric repulsion between the bulky fluorine atoms and ortho-protons. -

Consequence: The oxygen lone pairs are twisted out of conjugation with the

-system, explaining the low resonance parameter (

The Adaptive H-Bond Donor ( )

The

-

Mechanism: The strong electron-withdrawing effect of the two fluorine atoms polarizes the

bond, making it a "lipophilic hydrogen bond donor." -

Consequence: This allows

to substitute for hydroxyl (

Part 3: Synthetic Methodologies

Synthesizing these motifs requires distinct strategies.

Workflow A: Radical Trifluoromethoxylation (Ngai/Ritter Protocols)

Direct formation of

-

Activation: A photocatalyst (Ru or Ir) or silver salt reduces the reagent, releasing the electrophilic

radical. -

Addition: The radical adds to the arene (often directed by SOMO activation).

-

Oxidation/Elimination: The radical intermediate is oxidized to a cation, followed by deprotonation to restore aromaticity.

Workflow B: Difluorocarbene Insertion (Hartwig/Chen Protocols)

The standard for

-

Carbene Generation: Reagents like

or -

Insertion: The phenoxide anion attacks the electrophilic carbene to form an intermediate anion.

-

Protonation: Rapid protonation of the anion yields the

ether.

Visualizing the Synthetic Divergence

Caption: Comparative synthetic workflows. Top: Radical-mediated installation of

Part 4: Metabolic Stability & Toxicology

The C-F vs. C-H Bond Strength[3][6][7][8][9]

-

: The C-F bond (

-

: While the C-F bonds are stable, the single C-H bond is a potential site for H-atom abstraction, though it is significantly deactivated by the adjacent fluorines. However,

Case Study: Riluzole vs. Pantoprazole

-

Riluzole (ALS Treatment): Features an

group.[4][6] The extreme lipophilicity ( -

Pantoprazole (PPI): Features an

group. Here, the group provides a balance of lipophilicity and polarity (via the H-bond donor C-H) to target the H+/K+-ATPase pump without being too lipophilic, which could lead to non-specific binding.

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

-

Leroux, F. R., et al. (2005). Trifluoromethyl Ethers – Synthesis and Properties of an Unusual Substituent. ChemBioChem, 6, 2244–2254. Link

-

Zafrani, Y., et al. (2017). Difluoromethyl Ethers as a Lipophilic Hydrogen Bond Donor Motif. Journal of Medicinal Chemistry, 60(2), 797–804. Link

-

Ngai, M. Y., et al. (2019). Catalytic Radical Trifluoromethoxylation of Arenes and Heteroarenes. Chem, 5(5), 1087–1108. Link

-

Fier, P. S., & Hartwig, J. F. (2013). Copper-Mediated Difluoromethylation of Aryl and Vinyl Iodides. Journal of the American Chemical Society, 135(41), 15559–15566. Link

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. Catalytic radical difluoromethoxylation of arenes and heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Lithiation and Functionalization of Aryl Iodides

Introduction: The Strategic Importance of Aryllithium Intermediates

The targeted functionalization of aromatic rings is a cornerstone of modern organic synthesis, particularly in the realms of pharmaceutical and materials science. Among the myriad of strategies, the generation of aryllithium species from aryl iodides via lithium-halogen exchange stands out as a powerful and versatile method for forging new carbon-carbon and carbon-heteroatom bonds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the reagents, protocols, and underlying principles for the successful lithiation of aryl iodides and the subsequent trapping of the highly reactive aryllithium intermediates with a diverse range of electrophiles. Our focus is on providing not just procedural steps, but also the scientific rationale to empower users to adapt and troubleshoot these sensitive yet rewarding transformations.

Pillar 1: Expertise & Experience - Understanding the "Why" Behind the "How"

The success of a lithium-halogen exchange reaction hinges on a nuanced understanding of the reagents and reaction parameters. Simply following a recipe is insufficient; true mastery comes from comprehending the interplay of factors that govern the formation and reactivity of the aryllithium species.

The Mechanism of Lithium-Iodine Exchange

The reaction between an aryl iodide and an organolithium reagent, typically an alkyllithium, proceeds via a lithium-halogen exchange. This process is generally favored for iodides over bromides and chlorides due to the higher polarizability of the C-I bond and the favorable thermodynamics of forming the more stable aryllithium species.[1][2] Two primary mechanisms have been proposed: a nucleophilic pathway involving an "ate-complex" and a single-electron transfer (SET) pathway that generates radical intermediates.[1][3] For aryl iodides, the nucleophilic pathway is often considered predominant, especially at low temperatures.[3][4] The rate of exchange follows the trend I > Br > Cl.[1]

Choosing the Right Lithiating Agent

The choice of the alkyllithium reagent is critical and depends on the substrate's reactivity and the desired outcome. The reactivity of common alkyllithiums increases in the order: n-BuLi < sec-BuLi < tert-BuLi.[5]

| Lithiating Agent | Key Characteristics & Applications | Typical Solvents |

| n-Butyllithium (n-BuLi) | Most common and cost-effective. Good for general-purpose lithiation of aryl iodides. Less basic and more nucleophilic than s-BuLi and t-BuLi.[6][7] | Hexanes, THF, Diethyl ether |

| sec-Butyllithium (s-BuLi) | More basic and sterically hindered than n-BuLi. Often used when n-BuLi is sluggish or for deprotonation of less acidic protons.[6][7] | Cyclohexane, THF |

| tert-Butyllithium (t-BuLi) | The most basic and reactive of the common alkyllithiums.[5] Its high reactivity necessitates extreme caution and very low temperatures (typically -78 °C or lower) to control exotherms and prevent side reactions.[8] | Pentane, THF |

It is crucial to note that organolithium reagents are highly pyrophoric and react violently with air and moisture.[8][9] All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and proper personal protective equipment (PPE).[9][10]

Pillar 2: Trustworthiness - Self-Validating Protocols

The protocols provided below are designed to be robust and reproducible. They include in-process checks and considerations that allow the researcher to validate the success of each step.

General Laboratory Setup and Safety Precautions

Safety First: The handling of organolithium reagents requires rigorous adherence to safety protocols. Before commencing any work, consult the Safety Data Sheet (SDS) for the specific reagent.[9]

-

Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate gloves (nitrile gloves are often used, but neoprene or Viton gloves offer superior protection).[9][11][12]

-

Inert Atmosphere: All reactions must be conducted in a fume hood under a positive pressure of an inert gas like argon or nitrogen.[10][12] Glassware should be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere to remove all traces of moisture.[10]

-

Emergency Preparedness: Have a Class D fire extinguisher readily accessible. Do not use water, CO₂, or halogenated extinguishers on organolithium fires.[9] Work with a colleague present in the laboratory.[8][9]

Protocol 1: Lithiation of 4-Iodoanisole and Quenching with N,N-Dimethylformamide (DMF)

This protocol details the formation of 4-methoxy-2-formylbenzene, a valuable building block, via lithium-iodine exchange and subsequent formylation.

Materials:

-

4-Iodoanisole

-

n-Butyllithium (2.5 M in hexanes)

-

Anhydrous Tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Dry ice/acetone bath

Procedure:

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 4-iodoanisole (1.0 eq).

-

Dissolution: Dissolve the aryl iodide in anhydrous THF (approximately 0.2 M concentration) under a positive pressure of nitrogen.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C. A color change (often to a yellow or orange hue) may be observed, indicating the formation of the aryllithium species.

-

Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete lithium-iodine exchange.

-

Quenching: Slowly add anhydrous DMF (1.5 eq) dropwise to the aryllithium solution at -78 °C. A noticeable exotherm may occur.

-

Warming: After the addition of DMF is complete, remove the cooling bath and allow the reaction to warm to room temperature over 1-2 hours.

-

Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aldehyde.

Self-Validation: The formation of the aryllithium can be qualitatively assessed by the color change. A small aliquot can be quenched with D₂O to confirm the incorporation of deuterium, which can be quantified by ¹H NMR or mass spectrometry.

In Situ Trapping of Aryllithium Intermediates

For substrates with functional groups that are sensitive to organolithium reagents, an "in situ trap" or "in situ quench" method can be employed.[13][14] In this approach, the electrophile is present in the reaction mixture during the addition of the organolithium reagent. This technique maintains a low concentration of the reactive aryllithium species, minimizing side reactions.[13]

Pillar 3: Authoritative Grounding & Comprehensive References

The information presented herein is supported by established literature and best practices in the field of organic chemistry.

Common Electrophiles for Functionalizing Aryllithiums

The versatility of aryllithium reagents stems from their reactivity with a wide array of electrophiles. The table below provides a non-exhaustive list of common electrophiles and the resulting functional groups.

| Electrophile Class | Example(s) | Resulting Functional Group |

| Aldehydes & Ketones | Acetone, Benzaldehyde | Secondary & Tertiary Alcohols[15][16] |

| Amides | N,N-Dimethylformamide (DMF) | Aldehydes[13] |

| Carbon Dioxide (CO₂) | Dry Ice | Carboxylic Acids[17] |

| Alkyl Halides | Methyl Iodide, Benzyl Bromide | Alkylated Arenes[16] |

| Disulfides | Diphenyl disulfide | Thioethers[13] |

| Isocyanates | Phenyl isocyanate | Amides[18] |

| Nitriles | Benzonitrile | Ketones (after hydrolysis)[15] |

| Silyl Halides | Trimethylsilyl chloride (TMSCl) | Silylated Arenes[13] |

| Borates | Triisopropyl borate | Boronic Acids (after hydrolysis)[19] |

Alternative and Complementary Reagents

While alkyllithiums are workhorses for lithium-halogen exchange, other reagents and methodologies have been developed to address specific challenges, such as functional group tolerance and regioselectivity.

-

Grignard Reagents (RMgX): Formed from the reaction of an organic halide with magnesium metal, Grignard reagents are generally less reactive and less basic than their organolithium counterparts.[20][21] This can be advantageous when working with substrates bearing sensitive functional groups.

-

Knochel-Hauser Bases (R₂NMgCl·LiCl): These mixed magnesium-lithium amide bases offer enhanced reactivity and solubility compared to traditional Hauser bases (R₂NMgX) and can effect deprotonation of arenes with improved functional group tolerance.[22][23][24]

Conclusion

The lithiation of aryl iodides is a powerful and adaptable tool for the synthesis of complex aromatic molecules. By understanding the underlying mechanistic principles, carefully selecting reagents, and adhering to stringent safety protocols, researchers can confidently employ this methodology to advance their synthetic endeavors. The protocols and data presented in this application note serve as a robust starting point for the successful implementation of these transformative reactions.

References

-

D. Kalyani, A. R. Dick, W. Q. An, M. S. Sanford, In Situ Generation and Trapping of Aryllithium and Arylpotassium Species by Halogen, Sulfur, and Carbon Electrophiles. Org. Lett.2009 , 11 (21), 4842–4845. [Link]

-

University of California, Riverside, EH&S, Procedures for Safe Use of Pyrophoric Organolithium Reagents. (2009). [Link]

-

Wikipedia, Metal–halogen exchange. [Link]

-

Princeton University, Environmental Health & Safety, Safe handling of organolithium compounds in the laboratory. [Link]

-

W. F. Bailey, J. J. Patricia, The mechanism of the lithium-halogen interchange reaction: a review of the literature. J. Organomet. Chem.1988 , 352 (1-2), 1-46. [Link]

-

D. Kalyani, A. R. Dick, W. Q. An, M. S. Sanford, In situ generation and trapping of aryllithium and arylpotassium species by halogen, sulfur, and carbon electrophiles. J. Org. Chem.2009 , 74 (21), 8309-13. [Link]

-

Lab Manager, 8 Rules for the Safe Handling of t-Butyllithium. (2024). [Link]

-

A. T. S. T. DeLaCruz, M. L. G. Lum, C. L. Williams, A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. J. Vis. Exp.2016 , (117), e54834. [Link]

-

M. A. Schlosser, Functionalizations of Mixtures of Regioisomeric Aryllithium Compounds by Selective Trapping with Dichlorozirconocene. Angew. Chem. Int. Ed.2015 , 54 (47), 14145-14148. [Link]

-

TutorChase, Describe the differences between Grignard reagents and organolithium reagents. [Link]

-

Vapourtec, Lithiation | Organolithium Reagents | Chemical Processes. [Link]

-

S. T. A. Shah, S. A. A. Shah, M. A. K. Akhter, Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC2007 , (xiv), 18-37. [Link]

-

S. T. A. Shah, S. A. A. Shah, M. A. K. Akhter, Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ResearchGate2007 . [Link]

-

Chemistry Steps, Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. (2025). [Link]

-

P. Knochel, et al., Practical and economic lithiations of functionalized arenes and heteroarenes using Cy2NLi in the presence of Mg, Zn or La halides in a continuous flow system. Chem. Sci.2015 , 6, 6235-6239. [Link]

-

D. Kalyani, A. R. Dick, W. Q. An, M. S. Sanford, In Situ Generation and Trapping of Aryllithium and Arylpotassium Species by Halogen, Sulfur, and Carbon Electrophiles. ResearchGate2009 . [Link]

-

Reddit, Is there a difference between n-BuLi and sec-BuLi when it comes to lithiation?. (2019). [Link]

-

Chemistry Stack Exchange, Mechanism of lithium-halogen exchange of primary alkyl iodide. (2018). [Link]

-

Scribd, 1 Lithium Halogen Exchange. [Link]

-

Wikipedia, Organolithium reagent. [Link]

-

A. T. S. T. DeLaCruz, M. L. G. Lum, C. L. Williams, A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PMC2016 . [Link]

-

J. Yoshida, et al., Reactions of Difunctional Electrophiles with Functionalized Aryllithium Compounds: Remarkable Chemoselectivity by Flash Chemistry. ResearchGate2014 . [Link]

-

Fiveable, Key Concepts of Organometallic Compounds to Know for Organic Chemistry. [Link]

-

Macmillan Group, The Mechanism of Lithium-Halogen Exchange. (2007). [Link]

-

C. J. Schlosser, Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides. Org. Process Res. Dev.2014 , 18 (8), 976-993. [Link]

-

M. Yus, et al., Functionalized Organolithium Compounds Through an Arene-Catalyzed Lithiation. Sciforum2001 . [Link]

-

J. Yoshida, et al., Reactions of difunctional electrophiles with functionalized aryllithium compounds: remarkable chemoselectivity by flash chemistry. Kyoto University Research Information Repository2015 . [Link]

-

P. Stanetty, H. Koller, M. Mihovilovic, Half-Lives of Organolithium Reagents in Common Ethereal Solvents. J. Org. Chem.1992 , 57 (25), 6833–6837. [Link]

-

The Organic Chemistry Tutor, Organolithium and Grignard Reagents. YouTube2017 . [Link]

-

Leah4sci, Organolithium vs Grignard Reagents. YouTube2020 . [Link]

-

P. Beak, V. Snieckus, Directed lithiation of aromatic tertiary amides: an evolving synthetic methodology for polysubstituted aromatics. Acc. Chem. Res.1982 , 15 (10), 306–312. [Link]

-

Taylor & Francis Online, Organolithium reagents – Knowledge and References. [Link]

-

KIT, Suitability of Carbazolyl Hauser and Turbo‐Hauser Bases as Magnesium‐Based Electrolytes. [Link]

-

Wikipedia, Hauser base. [Link]

-

ResearchGate, Solution Structures of Hauser Base iPr2NMgCl and Turbo-Hauser Base iPr2NMgCl•LiCl in THF and the Influence of LiCl on the Schlenk-Equilibrium. 2016 . [Link]

-

P. Rocca, et al., First metalation of aryl iodides: directed ortho-lithiation of iodopyridines, halogen-dance, and application to synthesis. J. Org. Chem.1993 , 58 (26), 7832–7838. [Link]

-

V. Snieckus, Optimization of Organolithium Reactions. Isr. J. Chem.2004 , 44 (1-3), 29-40. [Link]

-

Master Organic Chemistry, Formation of Grignard and Organolithium Reagents From Alkyl Halides. (2015). [Link]

-

Vapourtec, Organomagnesiums On-demand. Versatile Set-Up Designed for the Preparation of Turbo- Grignard® Reagent, Knochel-Hauser Base and Alkoxide under Continuous Flow Conditions. (2019). [Link]

-

Kobe University, Trapping of Transient Organolithium Compounds. [Link]

-

ResearchGate, Trapping of Transient Organolithium Compounds. 2021 . [Link]

-

ResearchGate, In Situ Quench Reactions of Enantioenriched Secondary Alkyllithium Reagents in Batch and Continuous Flow Using an I/Li‐Exchange. 2026 . [Link]

Sources

- 1. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. vapourtec.com [vapourtec.com]

- 7. reddit.com [reddit.com]

- 8. jove.com [jove.com]

- 9. jk-sci.com [jk-sci.com]

- 10. ehs.princeton.edu [ehs.princeton.edu]

- 11. ehs.ucr.edu [ehs.ucr.edu]

- 12. 8 Rules for the Safe Handling of t-Butyllithium | Lab Manager [labmanager.com]

- 13. In Situ Generation and Trapping of Aryllithium and Arylpotassium Species by Halogen, Sulfur, and Carbon Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In situ generation and trapping of aryllithium and arylpotassium species by halogen, sulfur, and carbon electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions - Chemistry Steps [chemistrysteps.com]

- 16. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 19. sites.wp.odu.edu [sites.wp.odu.edu]

- 20. tutorchase.com [tutorchase.com]

- 21. Hauser base - Wikipedia [en.wikipedia.org]

- 22. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]

- 23. researchgate.net [researchgate.net]

- 24. vapourtec.com [vapourtec.com]

Application Notes and Protocols: Procedures for Introducing Difluoromethoxy Groups into Aromatic Rings

Introduction

The difluoromethoxy (OCF₂H) group has emerged as a privileged motif in modern medicinal chemistry and materials science. Its unique electronic properties, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, and other functional groups, allow for the fine-tuning of a molecule's physicochemical properties.[1][2] The incorporation of the OCF₂H moiety can significantly enhance metabolic stability, improve cell membrane permeability, and modulate the pharmacokinetic profile of drug candidates.[3][4] Consequently, robust and versatile synthetic methodologies for the introduction of this group onto aromatic rings are of paramount importance for researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of the primary strategies for aromatic difluoromethoxylation, detailing the underlying mechanisms and providing field-proven experimental protocols. We will explore three principal pathways: the O-difluoromethylation of phenols via difluorocarbene intermediates, the direct C-H difluoromethoxylation of arenes through radical intermediates, and the fluorodesulfurization of aryl thionoesters.

O-Difluoromethylation of Phenols via Difluorocarbene Generation

The most established and widely utilized method for synthesizing aryl difluoromethyl ethers is the reaction of phenols with a difluorocarbene (:CF₂) source.[5] The general mechanism involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then traps the highly reactive difluorocarbene intermediate.

Mechanism of Action

The reaction proceeds in two key steps. First, a base is used to deprotonate the phenol (ArOH), generating the corresponding phenoxide anion (ArO⁻). Concurrently, a difluorocarbene precursor is activated to release difluorocarbene (:CF₂), a transient and electrophilic species. The electron-rich phenoxide then attacks the difluorocarbene to form a difluoromethoxide anion, which is subsequently protonated by a proton source (often water or the solvent) during workup to yield the final aryl difluoromethyl ether (ArOCF₂H).

Difluorocarbene is stabilized by a "push-pull" effect, where the fluorine atoms inductively withdraw electron density from the carbene's filled σ orbital, and simultaneously donate electron density from their lone pairs into the carbene's empty p orbital.[6] This results in a singlet carbene that is relatively stable and reacts preferentially with electron-rich nucleophiles like phenoxides.[6]

Common Difluorocarbene Precursors

A variety of reagents have been developed to generate difluorocarbene under different conditions, offering operational simplicity and broad substrate scope.[6][7][8]

| Reagent | Activating Conditions | Key Features | Reference |

| Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) | Thermal decarboxylation (e.g., 120 °C in DMF) | Bench-stable, commercially available, mild toxicity. | [6] |

| (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) | Base (e.g., KOH) with phase-transfer catalyst | Highly efficient, mild conditions (room temp), fast reactions. | [1] |

| Difluorobromoacetic Acid (BrCF₂CO₂H) | Visible-light photoredox catalysis | Inexpensive, easy to handle, mild room temperature conditions. | [7] |

| S-(Difluoromethyl)sulfonium Salts | Base (e.g., LiOH) | Bench-stable, good to excellent yields. | [9] |

| Fluoroform (CHF₃) | Strong base (e.g., t-BuOK/t-BuOH) | Inexpensive gas, non-ozone-depleting. | [10] |

Detailed Protocol: O-Difluoromethylation using Sodium Chlorodifluoroacetate

This protocol is adapted from a procedure published in Organic Syntheses, highlighting a robust and scalable method using a common and stable difluorocarbene source.[6]

Materials:

-

Aromatic phenol (1.0 equiv)

-

Cesium carbonate (Cs₂CO₃, 1.5 equiv)

-

Sodium chlorodifluoroacetate (ClCF₂CO₂Na, 2.0-3.0 equiv)

-

Dry N,N-Dimethylformamide (DMF)

-

Deionized water

-

Round-bottomed flask, magnetic stir bar, Schlenk line, oil bath, condenser

Procedure:

-

Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar, add the phenol (e.g., 10.0 mmol, 1.0 equiv) and cesium carbonate (15.0 mmol, 1.5 equiv).

-

Inert Atmosphere: Seal the flask with a septum, connect it to a Schlenk line, and evacuate and backfill with nitrogen three times to ensure an inert atmosphere.

-

Solvent Addition: Add dry DMF (e.g., 0.65 M solution relative to phenol) and deionized water (approx. 12% v/v of DMF) via syringe. Begin stirring at room temperature (23 °C).

-

Reagent Addition: Add sodium chlorodifluoroacetate (20.0-30.0 mmol, 2.0-3.0 equiv) to the stirring mixture.

-

Heating: Attach a reflux condenser, connect the top to the Schlenk line with a gas outlet to an oil bubbler to maintain a positive nitrogen pressure. Lower the apparatus into a preheated oil bath at 120 °C.

-

Reaction Monitoring: Stir the reaction mixture vigorously at 120 °C. The reaction progress can be monitored by TLC or LC-MS. Vigorous bubbling (CO₂ evolution) is typically observed upon heating.[6] Reaction times are typically 2-4 hours.

-

Workup:

-

Cool the reaction to room temperature.

-

Dilute the mixture with a significant volume of water (e.g., 10-20 times the volume of DMF).

-

Transfer the aqueous mixture to a separatory funnel and extract with a suitable organic solvent (e.g., hexanes, ethyl acetate, 3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl difluoromethyl ether.

Direct C-H Difluoromethoxylation of Arenes via Radical Intermediates

A more recent and powerful strategy for installing the OCF₂H group is the direct functionalization of an aromatic C-H bond. This approach is particularly valuable for late-stage functionalization in drug discovery, as it does not require a pre-installed functional handle like a hydroxyl group.[4][11] These reactions typically proceed through a radical mechanism under photoredox catalysis.

Mechanism of Action

The reaction is initiated by a photoredox catalyst (e.g., Ru(bpy)₃²⁺ or Ir(ppy)₃) which, upon excitation by visible light, engages in a single electron transfer (SET) with a bespoke difluoromethoxylating reagent.[3][11] This SET process generates a radical intermediate that rapidly fragments to release the key OCF₂H radical.[4] This electrophilic radical then adds to the electron-rich aromatic ring to form a difluoromethoxylated cyclohexadienyl radical intermediate. This intermediate is subsequently oxidized and deprotonated to rearomatize the ring and furnish the final product.[3]

Redox-Active Difluoromethoxylating Reagents

The success of this strategy hinges on the design of reagents that can selectively generate the OCF₂H radical under mild conditions. These are typically cationic N-heterocyclic compounds that become susceptible to fragmentation upon single-electron reduction.[4][11]

| Reagent Class | Example Structure | Key Features | Reference |

| Benzotriazole-based | 1-(Difluoromethoxy)-1H-benzotriazole derivatives | Cationic nature enhances reactivity; proceeds at room temp. | [3][4] |

| Pyridinium-based | 4-Cyano-1-(difluoromethoxy)pyridin-1-ium triflate | Shelf-stable, prepared in one step, good functional group tolerance. | [11] |

General Protocol: Photocatalytic C-H Difluoromethoxylation of Arenes

This generalized protocol is based on published methods for the direct difluoromethoxylation of (hetero)arenes.[3][11]

Materials:

-

Aromatic or heteroaromatic substrate (1.0 equiv, if solid; often used as solvent if liquid)

-